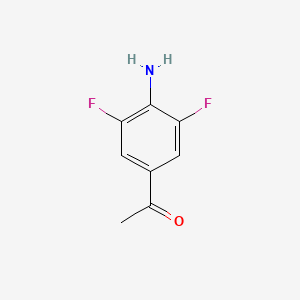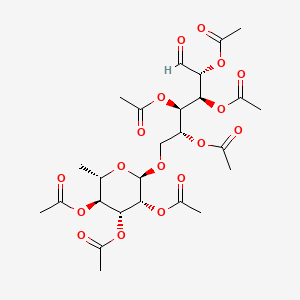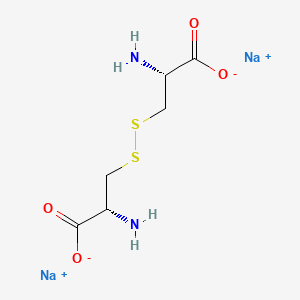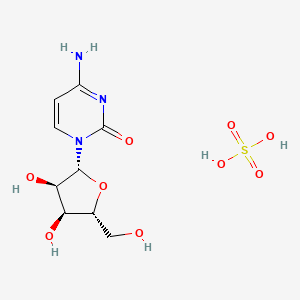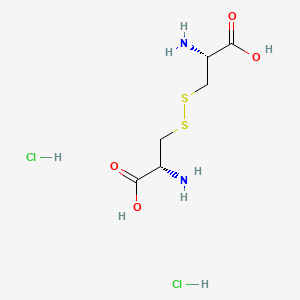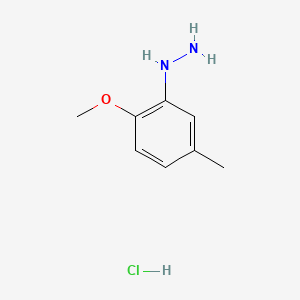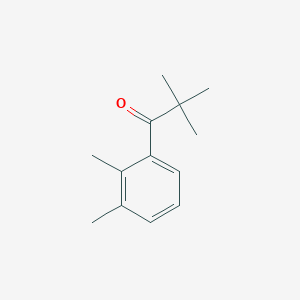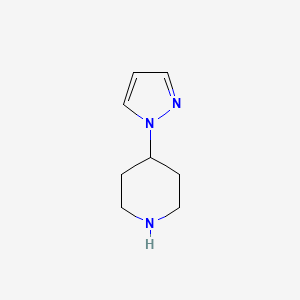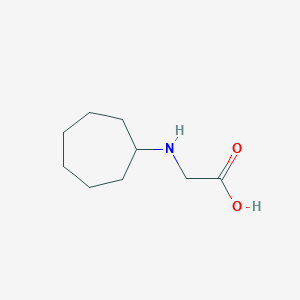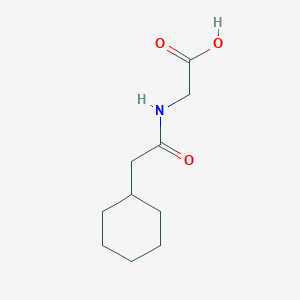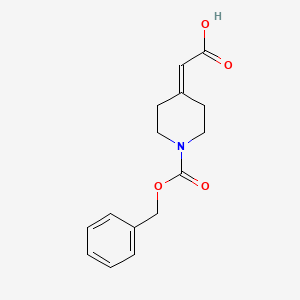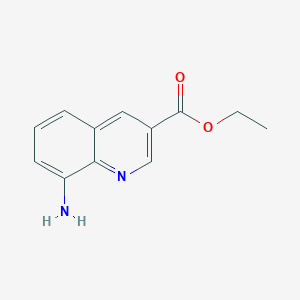![molecular formula C27H50O4 B1358038 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- CAS No. 104802-31-5](/img/structure/B1358038.png)
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is not yet fully understood. However, it is believed that the compound exerts its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. Furthermore, it has been suggested that this compound induces apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] exhibits low toxicity and is well-tolerated by living organisms. Additionally, this compound has been found to have a positive effect on lipid metabolism and insulin resistance.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-]. One potential direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the synthesis of analogs of this compound can be explored to improve its efficacy and reduce its cost.
Conclusion:
In conclusion, 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits low toxicity and high purity. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] involves the reaction of hexylamine, tetrahydro-2H-pyran-2-ol, and 2-bromo-1-hexanol in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. Additionally, this compound has been used in the synthesis of various bioactive molecules.
properties
IUPAC Name |
3-hexyl-4-[2-(oxan-2-yloxy)tridecyl]oxetan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O4/c1-3-5-7-9-10-11-12-13-14-18-23(30-26-20-16-17-21-29-26)22-25-24(27(28)31-25)19-15-8-6-4-2/h23-26H,3-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLJAKEKGPLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617760 |
Source


|
| Record name | 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- | |
CAS RN |
104802-31-5 |
Source


|
| Record name | 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)
